N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide
CAS No.: 921871-12-7
Cat. No.: VC11939244
Molecular Formula: C25H24N4O5
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921871-12-7 |
|---|---|
| Molecular Formula | C25H24N4O5 |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H24N4O5/c1-33-18-10-11-19(21(15-18)34-2)27-22(30)16-29-20-9-6-13-26-23(20)24(31)28(25(29)32)14-12-17-7-4-3-5-8-17/h3-11,13,15H,12,14,16H2,1-2H3,(H,27,30) |
| Standard InChI Key | GXHPXOJLQGNZDF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)OC |
Introduction
N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with a molecular weight of approximately 428.5 g/mol, as computed by PubChem . This compound is characterized by its intricate structure, which includes a pyrido[3,2-d]pyrimidine core, a phenylethyl group, and a dimethoxyphenyl moiety attached to an acetamide functional group.
Chemical Reactivity
The chemical reactivity of this compound can be influenced by its functional groups. The acetamide group is susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding amine and acetic acid. The pyrido[3,2-d]pyrimidine core may participate in various reactions due to its heterocyclic nature, including nucleophilic substitution or addition reactions.
Biological Activity
While specific biological activities of N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide are not detailed in the available literature, compounds with similar structures often exhibit potential as therapeutic agents due to their complex molecular architecture. This includes potential applications in drug discovery for diseases involving inflammation, infection, or cancer, given the diverse biological activities associated with pyrimidine and pyrido[3,2-d]pyrimidine derivatives.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume